molecular formula C8H9NO B016504 5-Acetyl-2-methylpyridine CAS No. 36357-38-7

5-Acetyl-2-methylpyridine

Cat. No. B016504
CAS RN: 36357-38-7
M. Wt: 135.16 g/mol
InChI Key: PVRYOKQFLBSILA-UHFFFAOYSA-N
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Patent
US07511038B2

Procedure details

5-Ethyl-2-methyl-pyridine (40 g, 0.33 mol) was placed in a three-necked flask immersed in an ice bath and equipped with an efficient mechanical stirrer, a thermometer and a dropping funnel. Sulfuric acid (14.9 ml, 0.26 mol) was added with vigorous stirring. Then acetic acid (47.5 ml), acetic anhydride (46.3 ml) and finally CrO3 (44 g, 0.44 mol) were added in small portions, at a rate to maintain the temperature of the reaction mixture between 20-30° C. Stirring was continued for 24 hours. Then 200 ml of water and Na2CO3 were added slowly, until the brown color of chromic acid was gone, and the product was extracted with ethyl acetate (3×200 ml). Combined organic layers were washed with water and brine and dried over magnesium sulfate and solvent was removed. The residue was distilled under reduced pressure (110° C., 19 mbar) to give 12.85 g of the desired product.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
46.3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
CrO3
Quantity
44 g
Type
reactant
Reaction Step Four
Quantity
47.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1)[CH3:2].S(=O)(=O)(O)[OH:11].C(OC(=O)C)(=O)C.C([O-])([O-])=O.[Na+].[Na+].[Cr](O)(O)(=O)=O>O.C(O)(=O)C>[CH3:9][C:6]1[N:7]=[CH:8][C:3]([C:1](=[O:11])[CH3:2])=[CH:4][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C
Step Two
Name
Quantity
14.9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
46.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
CrO3
Quantity
44 g
Type
reactant
Smiles
Name
Quantity
47.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immersed in an ice bath
CUSTOM
Type
CUSTOM
Details
equipped with an efficient mechanical stirrer
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (3×200 ml)
WASH
Type
WASH
Details
Combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was removed
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (110° C., 19 mbar)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=CC=C(C=N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.85 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.